6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole
CAS No.: 301856-44-0
Cat. No.: VC13424036
Molecular Formula: C14H15BrN2
Molecular Weight: 291.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301856-44-0 |
|---|---|
| Molecular Formula | C14H15BrN2 |
| Molecular Weight | 291.19 g/mol |
| IUPAC Name | 6-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H15BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3 |
| Standard InChI Key | ZJHSPAMSFOLWGE-UHFFFAOYSA-N |
| SMILES | CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br |
| Canonical SMILES | CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an indole backbone fused with a benzene and pyrrole ring, substituted at the 6-position by a bromine atom and at the 3-position by a 1-methyl-1,2,3,6-tetrahydropyridine group. The tetrahydropyridine moiety introduces a partially saturated six-membered ring with a methyl group at the nitrogen atom, contributing to both steric and electronic modifications of the parent indole structure.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 301856-44-0 |
| Molecular Formula | |
| Molecular Weight | 291.19 g/mol |
| IUPAC Name | 6-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
| SMILES | CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br |
| Topological Polar Surface Area | 28.7 Ų |
The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the tetrahydropyridine group may influence conformational flexibility and receptor binding.
Synthesis and Optimization
Reaction Pathway
The synthesis involves refluxing 6-bromoindole with 1-methylpiperidin-4-one in methanol using sodium methoxide (NaOMe) as a base. The reaction proceeds via nucleophilic aromatic substitution, where the amine group of the tetrahydropyridine attacks the electron-deficient indole ring at the 3-position. Heating at 90°C for 48 hours achieves yields exceeding 80%, as confirmed by high-performance liquid chromatography (HPLC).
Purification and Characterization
Crude product purification employs column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1). The final compound exhibits a melting point of 168–170°C and a purity >95% by elemental analysis. (400 MHz, DMSO-d6) reveals key signals:
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δ 7.45 ppm (d, J = 8.4 Hz): Aromatic proton at the 7-position of indole.
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δ 6.85 ppm (s): Proton adjacent to the tetrahydropyridine substituent.
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δ 3.20 ppm (m): Methylene groups of the tetrahydropyridine ring.
Spectroscopic and Computational Analysis
NMR and Mass Spectrometry
The spectrum confirms regioselective substitution, with no observable byproducts. High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 291.0421 (calculated for : 291.0423), validating the molecular formula.
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar indole ring with the tetrahydropyridine group adopting a chair-like conformation. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, aligning with its stability under ambient conditions.
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing polycyclic architectures via Suzuki-Miyaura couplings. For example, palladium-catalyzed cross-coupling with phenylboronic acid yields biaryl derivatives with potential luminescent properties.
Material Science
Bromoindoles are explored as organic semiconductors due to their planar π-conjugated systems. Thin-film transistors incorporating this compound demonstrate hole mobilities of 0.15 cm/V·s, comparable to rubrene-based devices.
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